molecular formula C17H23F2N3O B3000256 1-(2,6-Difluorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea CAS No. 1396683-73-0

1-(2,6-Difluorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea

Cat. No.: B3000256
CAS No.: 1396683-73-0
M. Wt: 323.388
InChI Key: ZWBCTHRCYNBHLP-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea is a synthetic urea derivative characterized by a 2,6-difluorophenyl group and a diisopropylamino-substituted alkyne chain.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[4-[di(propan-2-yl)amino]but-2-ynyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F2N3O/c1-12(2)22(13(3)4)11-6-5-10-20-17(23)21-16-14(18)8-7-9-15(16)19/h7-9,12-13H,10-11H2,1-4H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBCTHRCYNBHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)NC1=C(C=CC=C1F)F)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence focuses on triazene-based compounds (e.g., BTNPNT and DBNPNPT) used as colorimetric reagents for cadmium detection. While structurally distinct from the urea derivative , these triazene compounds provide a framework for discussing key comparative parameters:

Table 1: Key Properties of Triazene Reagents vs. Hypothetical Urea Analogue

Parameter BTNPNT DBNPNPT Hypothetical Urea Compound
Functional Groups Benzothiazole, nitro-phenyl Dibromo-nitro-phenyl Difluorophenyl, urea, alkyne
Application Cd²⁺ detection (water/hair) Cd²⁺ detection Unknown (no data available)
Molar Absorptivity 2.52 × 10⁵ L·mol⁻¹·cm⁻¹ 2.08 × 10⁵ L·mol⁻¹·cm⁻¹ N/A
Optimal pH Range 11.6 10.6–11.4 N/A
Detection Limit 0–10 μg/25 mL 0–10 μg/25 mL N/A

Key Differences:

Fluorination : The 2,6-difluorophenyl group may enhance metabolic stability compared to nitro or bromo substituents in triazenes, though this remains speculative without data.

Reactivity : Triazenes rely on azo-group coordination for metal detection, whereas urea derivatives typically engage in hydrogen bonding or enzyme inhibition—a divergent mechanistic pathway .

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